1-(Naphthalene-1-carbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(Naphthalene-1-carbonyl)pyrrolidine-2-carboxylic acid is a compound that features a naphthalene ring attached to a pyrrolidine ring through a carbonyl group
Scientific Research Applications
1-(Naphthalene-1-carbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Future Directions
The future directions for “1-(1-naphthoyl)proline” could potentially involve further investigation into the capacity of various natural amino acids to promote enantioselectivity in synthesis . Additionally, the development of newer synthetic routes for the formation of diverse thiourea building blocks could be explored .
Preparation Methods
The synthesis of 1-(Naphthalene-1-carbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Naphthalene-1-carbonyl Chloride: This is achieved by reacting naphthalene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Reaction with Pyrrolidine-2-carboxylic Acid: The naphthalene-1-carbonyl chloride is then reacted with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Naphthalene-1-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism by which 1-(Naphthalene-1-carbonyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(Naphthalene-1-carbonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:
Naphthalene-1-carboxylic acid: Lacks the pyrrolidine ring, making it less versatile in biological interactions.
Pyrrolidine-2-carboxylic acid: Lacks the naphthalene ring, reducing its potential for π-π interactions.
Naphthalene-1-carbonyl derivatives: Other derivatives may have different substituents on the naphthalene ring, altering their chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which allow for a wide range of interactions and applications.
Properties
IUPAC Name |
1-(naphthalene-1-carbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(17-10-4-9-14(17)16(19)20)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTSDESHYATZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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